

A Comparative Analysis of Citalopram-d6 from Leading Suppliers for Research Applications

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Compound of Interest

Compound Name: Citalopram-d6

Cat. No.: B562700

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For researchers, scientists, and professionals in drug development, the quality and reliability of internal standards are paramount for accurate bioanalytical and pharmacokinetic studies.

Citalopram-d6, a deuterated analog of the selective serotonin reuptake inhibitor (SSRI) Citalopram, is a widely used internal standard in such research. This guide provides a comparative analysis of **Citalopram-d6** offered by various prominent chemical suppliers, focusing on key quality attributes and the analytical methodologies used to ensure its identity, purity, and isotopic enrichment.

Supplier Overview and Data Comparison

The selection of a **Citalopram-d6** supplier should be based on a thorough evaluation of their quality control data. While lot-specific data is typically provided on the Certificate of Analysis (CoA) upon purchase, publicly available information from several suppliers allows for a preliminary comparison. The following table summarizes the available data for **Citalopram-d6** from leading suppliers. It is important to note that the absence of a specific value does not imply a lack of quality, but rather that the information is primarily detailed on the CoA.

Supplier	Chemical Purity (by HPLC)	Isotopic Enrichment	Structural Confirmation	Availability of Certificate of Analysis (CoA)
MedchemExpress	98.90% [1]	98.9% [1]	¹ H-NMR: Consistent with structure [1]	Readily available on the product page
LGC Standards	>95% [2]	Not specified on product page	Not specified on product page	Available upon request or with product
Cerilliant	Data provided on CoA	Data provided on CoA	Comprehensive data on CoA	A comprehensive CoA is a key feature of their certified reference materials [3] [4]
Santa Cruz Biotechnology	Lot-specific data on CoA	Lot-specific data on CoA	Lot-specific data on CoA	Available for specific lots, often upon request [5]
Toronto Research Chemicals (TRC)	Data provided on CoA	Data provided on CoA	Full spectroscopic analysis provided with product [6] [7]	A complete analytical data package is delivered with all products [6] [7]

Note: The data presented for MedchemExpress is from a publicly available Certificate of Analysis and may vary between lots. For all other suppliers, it is crucial to consult the lot-specific CoA for precise quantitative data.

Experimental Protocols for Quality Assessment

The reliability of **Citalopram-d6** as an internal standard is contingent on rigorous analytical testing. The following are detailed methodologies for the key experiments used to characterize this product.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the percentage of **Citalopram-d6** relative to any non-isotopically labeled impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific ratio and pH are optimized to achieve good separation.
- Detection: UV detection at a wavelength where Citalopram shows strong absorbance, typically around 240 nm.
- Procedure:
 - A standard solution of **Citalopram-d6** is prepared in a suitable solvent.
 - The solution is injected into the HPLC system.
 - The chromatogram is recorded, and the area of the **Citalopram-d6** peak is measured.
 - The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100%.

Isotopic Enrichment and Structural Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight of **Citalopram-d6**, which reflects the incorporation of deuterium atoms, and for determining the isotopic enrichment.

- Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

- Ionization Source: Electrospray ionization (ESI) is commonly used.
- Analysis Mode: Full scan mode to observe the molecular ion cluster.
- Procedure:
 - A dilute solution of **Citalopram-d6** is infused into the mass spectrometer.
 - The mass spectrum is acquired, showing the distribution of ions corresponding to different isotopic compositions.
 - The isotopic enrichment is calculated by comparing the intensity of the peak corresponding to the fully deuterated molecule (d6) to the intensities of the peaks corresponding to partially deuterated (d1-d5) and non-deuterated (d0) molecules.

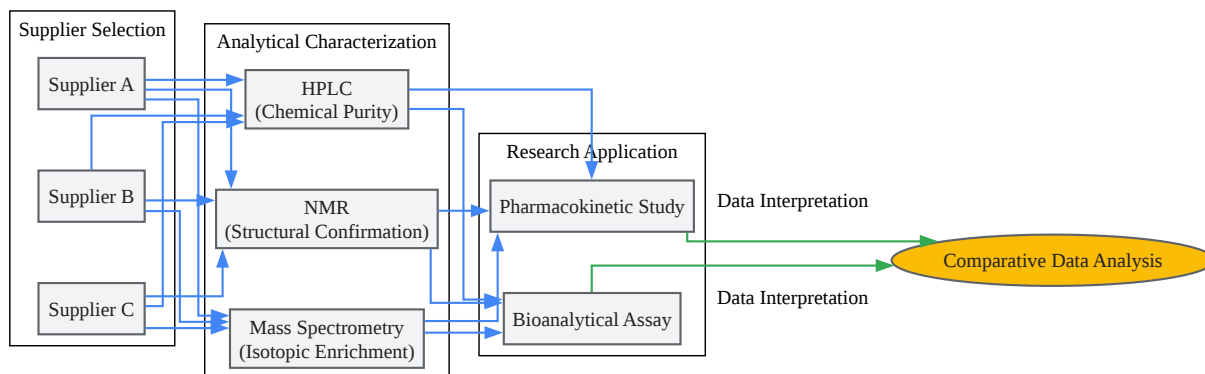
Structural Confirmation by Proton Nuclear Magnetic Resonance (^1H -NMR) Spectroscopy

^1H -NMR spectroscopy is used to confirm the chemical structure of the molecule and to ensure that deuteration has occurred at the expected positions.

- Instrumentation: A high-field NMR spectrometer.
- Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl_3 , DMSO-d_6).
- Procedure:
 - A small amount of the **Citalopram-d6** sample is dissolved in the deuterated solvent.
 - The ^1H -NMR spectrum is acquired.
 - The spectrum is analyzed for the characteristic signals of the Citalopram molecule. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the success of the deuteration.

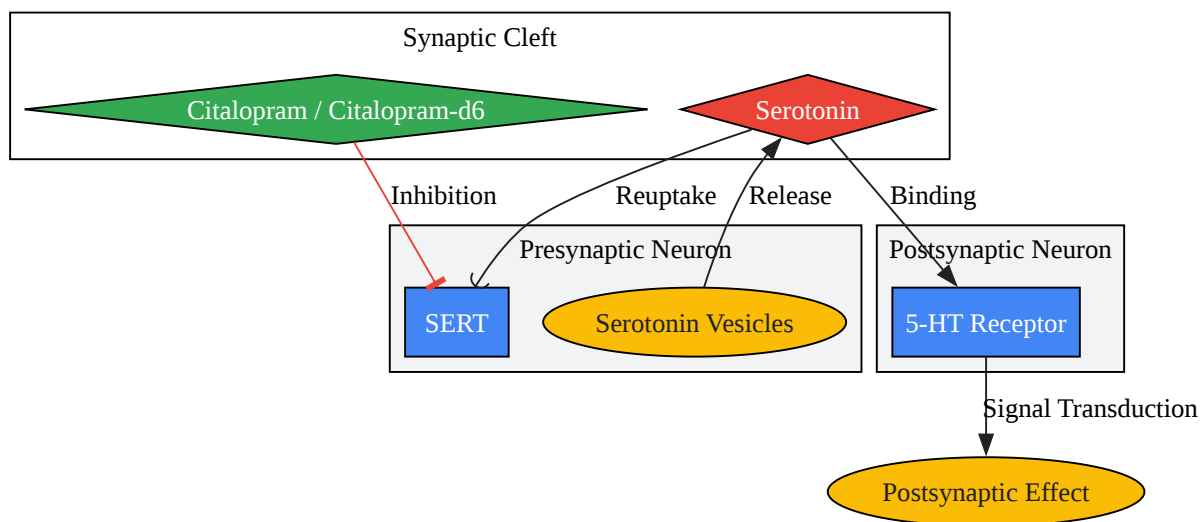
Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in the analysis and application of **Citalopram-d6**, the following diagrams are provided.



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Caption: Experimental workflow for comparing **Citalopram-d6**.



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